molecular formula C18H19ClN6O2 B2932558 2-(3-Chlorophenoxy)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone CAS No. 1060208-84-5

2-(3-Chlorophenoxy)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone

Cat. No.: B2932558
CAS No.: 1060208-84-5
M. Wt: 386.84
InChI Key: ZRDXPJDZIWVRSO-UHFFFAOYSA-N
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Description

2-(3-Chlorophenoxy)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone is an organic compound featuring a unique molecular structure that integrates multiple functional groups. It's synthesized to leverage its distinct pharmacological and chemical properties.

Properties

IUPAC Name

2-(3-chlorophenoxy)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN6O2/c1-13-20-21-16-5-6-17(22-25(13)16)23-7-9-24(10-8-23)18(26)12-27-15-4-2-3-14(19)11-15/h2-6,11H,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRDXPJDZIWVRSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)C(=O)COC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multi-step organic reactions. One general approach is to start with the piperazine derivative and introduce the ethanone moiety through nucleophilic substitution reactions. Critical steps include:

  • Preparation of 3-chlorophenol derivative by halogenation.

  • Coupling with an appropriately substituted piperazine.

  • Final integration with the triazolopyridazine moiety.

Industrial Production Methods

Large-scale production would likely employ batch or continuous-flow reactions with optimized conditions for yield and purity. Parameters such as temperature, solvent choice, and reaction time are meticulously controlled to ensure efficiency and quality.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of oxides.

  • Reduction: : Catalytic hydrogenation can reduce the triazolopyridazine ring.

  • Substitution: : The chlorophenoxy group is prone to nucleophilic aromatic substitution.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Palladium on carbon, lithium aluminum hydride.

  • Substitution Reagents: : Alkali metal hydroxides, amines.

Major Products Formed

  • From Oxidation: : Phenolic oxides, chlorinated ketones.

  • From Reduction: : Hydro-piperazinyl derivatives.

Scientific Research Applications

2-(3-Chlorophenoxy)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone has found applications in several scientific fields:

  • Chemistry: : Used as a starting material for synthesizing other complex molecules.

  • Biology: : Investigated for its potential in modulating biological pathways.

  • Medicine: : Explored for its pharmacological properties, particularly in targeting neurological disorders.

  • Industry: : Utilized in the manufacture of specialized chemical products.

Mechanism of Action

The compound interacts with specific molecular targets, potentially including enzymes and receptor proteins. The presence of multiple functional groups allows it to engage in diverse molecular interactions, disrupting or modulating biological pathways at a cellular level.

Comparison with Similar Compounds

Compared to other piperazinyl-ethanone derivatives, 2-(3-Chlorophenoxy)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone stands out due to:

  • Enhanced Stability: : Its unique structure provides resistance to metabolic degradation.

  • Increased Affinity: : Higher binding affinity to target receptors.

  • Unique Biological Activity: : Distinct interactions within biological systems.

Similar Compounds

  • 1-(4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone

  • 2-(3-Bromophenoxy)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone

So there you have it—a dive into the fascinating world of this intricate compound. Hope you found this detailed analysis intriguing!

Biological Activity

The compound 2-(3-Chlorophenoxy)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone is a synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H22ClN5OC_{19}H_{22}ClN_5O, with a molecular weight of approximately 367.87 g/mol. The structure includes a piperazine ring and a triazole moiety, which are known to influence biological interactions significantly.

PropertyValue
Molecular FormulaC19H22ClN5O
Molecular Weight367.87 g/mol
CAS Number852698-05-6
Density1.47 g/cm³
pKa12.56

Research indicates that compounds featuring the triazole and piperazine structures often exhibit diverse biological activities, including antimicrobial and anticancer properties. The triazole ring is known for its role in enzyme inhibition, particularly in fungal infections, while the piperazine moiety contributes to receptor binding affinity.

Antimicrobial Activity

Studies have demonstrated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, the presence of electron-withdrawing groups enhances the activity against various pathogens. In one study, modifications to the phenyl group in similar compounds were shown to improve antichlamydial activity without compromising host cell viability .

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various in vitro assays. Compounds with similar structural frameworks have shown promising results against cancer cell lines, with some exhibiting IC50 values in the low micromolar range. For example, a related triazole derivative displayed high anticancer activity with an IC50 value of 4.363 μM compared to doxorubicin .

Enzyme Inhibition

Additionally, certain derivatives have been evaluated for their ability to inhibit key enzymes involved in disease processes. The inhibition of acetylcholinesterase (AChE) has been noted in several studies involving triazole compounds, suggesting potential applications in treating neurological disorders .

Case Studies

  • Antichlamydial Activity : A study focused on several analogues demonstrated that specific modifications could lead to enhanced activity against Chlamydia trachomatis, highlighting the importance of structural variations in achieving desired biological effects .
  • Anticancer Efficacy : In vitro studies on human colon cancer cell lines revealed that certain derivatives could inhibit cell proliferation effectively. The structure-activity relationship (SAR) studies indicated that bulky substituents at strategic positions significantly impacted efficacy .
  • Enzyme Interaction Studies : Research into enzyme inhibition showed that compounds with similar frameworks effectively inhibited AChE and other metabolic enzymes, indicating their potential therapeutic roles in managing conditions like Alzheimer's disease .

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